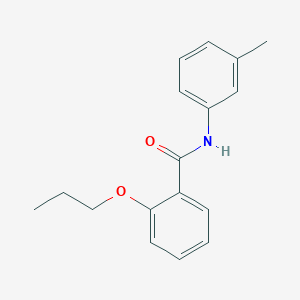
N-(3-methylphenyl)-2-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-2-propoxybenzamide is a chemical compound that belongs to the family of benzamide derivatives. It is a white crystalline powder that has a molecular formula of C18H21NO2 and a molecular weight of 283.37 g/mol. This compound is known for its potential therapeutic applications, especially in the field of neuroscience.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-2-propoxybenzamide is not fully understood. However, it is believed to act as an antioxidant and reduce the damage caused by oxidative stress. It may also modulate the activity of certain neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-propoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to neuroprotective effects. It has also been shown to modulate the activity of certain neurotransmitters, leading to potential analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methylphenyl)-2-propoxybenzamide in lab experiments is its potential therapeutic applications in the field of neuroscience. It has been extensively studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on N-(3-methylphenyl)-2-propoxybenzamide. One direction is to further elucidate its mechanism of action, which can lead to the development of more targeted therapies. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies can be conducted to investigate its potential analgesic and anti-inflammatory effects.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)-2-propoxybenzamide involves the reaction of 3-methylbenzoyl chloride with 2-propoxyaniline in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the product is obtained in good yield after purification by recrystallization.
Applications De Recherche Scientifique
N-(3-methylphenyl)-2-propoxybenzamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects and can reduce the damage caused by oxidative stress. It has also been shown to have potential as an analgesic and anti-inflammatory agent. Furthermore, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Nom du produit |
N-(3-methylphenyl)-2-propoxybenzamide |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-11-20-16-10-5-4-9-15(16)17(19)18-14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3,(H,18,19) |
Clé InChI |
BUUUUNOIXYBSQW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)

![4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)

![N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B268658.png)


![N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide](/img/structure/B268670.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B268678.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268681.png)
![3-[(4-Ethoxybenzoyl)amino]benzamide](/img/structure/B268683.png)
![3-[(Cyclohexylcarbamoyl)amino]benzamide](/img/structure/B268684.png)